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molecular formula C10H9BrF3NO B065768 N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide CAS No. 181514-21-6

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide

Cat. No. B065768
M. Wt: 296.08 g/mol
InChI Key: XAKFWLUJFBCJBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07211586B2

Procedure details

Concentrated sulfuric acid (35 mL) was added to glacial acetic acid (45mL) with stirring and ice-cooling. After stirring for 30 minutes the mixture was treated with N-2-(4-bromophenyl)ethyl trifluoroacetamide (10.4 g, Reference Example 8) and then with paraformaldehyde (1.75 g). This mixture was allowed to warm to room temperature and after stirring for a further 24 hours the pale brown solution was treated with a further aliquat of paraformaldehyde (0.8 g). After stirring for a further 24 hours the reaction mixture was treated with iced-water (500 mL) and then extracted three times with ethyl acetate (200 mL). The combined extracts were washed twice with water (200 mL), then four times with aqueous sodium bicarbonate solution (200 mL), then twice with water (200 mL), then dried over magnesium sulfate and then evaporated. The residual yellow oil was subjected to flash chromatography on silica eluting with a mixture of ethyl acetate and pentane (3:97, v/v) to give the title compound as a white crystalline solid. LC-MS: RT=4.76 minutes; no molecular ion observed.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
1.75 g
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6](O)(=O)C.[Br:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][CH2:18][NH:19][C:20](=[O:25])[C:21]([F:24])([F:23])[F:22])=[CH:13][CH:12]=1.C=O>O>[Br:10][C:11]1[CH:12]=[C:13]2[C:14]([CH2:17][CH2:18][N:19]([C:20](=[O:25])[C:21]([F:23])([F:24])[F:22])[CH2:6]2)=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCNC(C(F)(F)F)=O
Step Three
Name
Quantity
1.75 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0.8 g
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
ice-cooling
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes the mixture
Duration
30 min
STIRRING
Type
STIRRING
Details
after stirring for a further 24 hours the pale brown solution
Duration
24 h
STIRRING
Type
STIRRING
Details
After stirring for a further 24 hours the reaction mixture
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate (200 mL)
WASH
Type
WASH
Details
The combined extracts were washed twice with water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
four times with aqueous sodium bicarbonate solution (200 mL), then twice with water (200 mL), then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residual yellow oil was subjected to flash chromatography on silica eluting with a mixture of ethyl acetate and pentane (3:97

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2CCN(CC2=C1)C(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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